

An In-depth Technical Guide to Perfluoro(3,5-dioxahexanoic) acid (PFO2HxA)

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 39492-88-1

This technical guide provides a comprehensive overview of Perfluoro(3,5-dioxahexanoic) acid (**PFO2HxA**), a member of the per- and polyfluoroalkyl substances (PFAS) family. Designed for researchers, scientists, and drug development professionals, this document covers the chemical's core properties, toxicological profile, relevant experimental protocols, and known signaling pathways.

Chemical Identity and Physicochemical Properties

PFO2HxA, also known as Perfluoro(3,5-dioxahexanoic) acid, is a synthetic perfluoroalkyl ether carboxylic acid. Its unique structure, containing ether linkages within the fluorinated carbon chain, differentiates it from legacy PFAS like PFOA and influences its environmental behavior and toxicological properties.[1]

Table 1: Chemical Identifiers for PFO2HxA



Identifier	Value	
CAS Number	39492-88-1[1][2][3][4]	
IUPAC Name	2-[difluoro(trifluoromethoxy)methoxy]-2,2-difluoroacetic acid[1][4]	
Molecular Formula	C4HF7O4[1][2][4]	
Canonical SMILES	C(=O)(C(OC(OC(F)(F)F)(F)F)(F)F)O[1][4]	
InChI	InChI=1S/C4HF7O4/c5-2(6,1(12)13)14- 4(10,11)15-3(7,8)9/h(H,12,13)[1][4]	
InChI Key	GCSHTDCBGCURHU-UHFFFAOYSA-N[1][4]	

Table 2: Physicochemical Properties of PFO2HxA

Property	Value	Source
Molecular Weight	246.04 g/mol	[1][2][4]
Physical State	Solid at room temperature	[1]
Density	Approximately 1.59 g/cm ³	[1]
Water Solubility	Approximately 974 mg/L	[1]
LogP	1.76710	[2]

Synthesis and Industrial Applications

PFO2HxA is primarily synthesized through two main industrial processes: electrochemical fluorination (ECF) and telomerization.[1] ECF involves the substitution of hydrogen atoms with fluorine in a carboxylic acid precursor using hydrogen fluoride, a process that can result in a mixture of linear and branched isomers.[1] Telomerization offers more precise control over the final molecular structure by the controlled polymerization of fluorinated monomers.[1]

Industrially, **PFO2HxA** and similar perfluoroalkyl ether carboxylic acids are utilized in the manufacturing of:



- Water-repellent coatings[1]
- Surfactants[1]
- Fluoropolymers[5]
- Firefighting foams[5]

Toxicological Profile

As a member of the PFAS family, **PFO2HxA** is recognized for its environmental persistence and potential for bioaccumulation.[1] Toxicological studies and health assessments have raised concerns about its potential adverse health effects.

General Health Concerns Associated with PFO2HxA and other PFAS:[6][7]

- Cancer[6][7]
- Endocrine disruption[6][7]
- Damage to the liver and immune system[6][7]
- Adverse effects on fetal growth and child development[6][7]

It is important to note that while **PFO2HxA** is a substance of concern, some research suggests it may be less toxic than legacy long-chain PFAS like perfluorooctanoic acid (PFOA).[8][9]

Key Signaling Pathway: PPARα Activation

A primary molecular initiating event for the toxicity of many PFAS is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).[2][3] PPAR α is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][10]

The activation of PPAR α by xenobiotics like **PFO2HxA** follows a well-defined signaling cascade:





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PPARα signaling pathway activation by **PFO2HxA**.

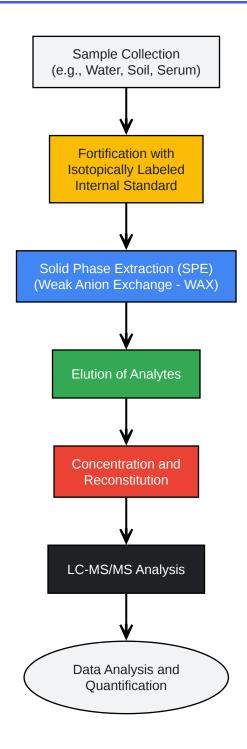
Upon entering the cell, **PFO2HxA** can act as a ligand for PPARα.[2][3] This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1] The resulting PPARα-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This binding initiates the transcription of genes involved in various metabolic processes, particularly those related to fatty acid oxidation, such as Acyl-CoA oxidase 1 (ACOX1) and Carnitine palmitoyltransferase I (CPT1).[9][10] The subsequent alteration in lipid metabolism is a key event in the toxicological effects observed with PFAS exposure.

Experimental Protocols

The accurate quantification of **PFO2HxA** in various environmental and biological matrices is crucial for research and regulatory purposes. The standard analytical approach involves Solid Phase Extraction (SPE) for sample preparation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.

Workflow for PFO2HxA Analysis





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General workflow for the analysis of PFO2HxA.

Detailed Methodology for Water Sample Analysis

The following protocol is a generalized procedure based on established methods for PFAS analysis in aqueous samples.



1. Sample Preparation and Extraction:

- Sample Preservation: Collect water samples in polypropylene bottles.
- Internal Standard Spiking: To a known volume of the water sample (e.g., 250 mL), add a known amount of an isotopically labeled internal standard, such as ¹³C-PFO2HxA, to correct for matrix effects and recovery losses.
- Solid Phase Extraction (SPE):
 - Cartridge Conditioning: Use a weak anion exchange (WAX) SPE cartridge. Condition the cartridge by passing methanol followed by deionized water.
 - Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
 - Washing: Wash the cartridge with a solution like ammonium acetate in water to remove potential interferences.
 - Elution: Elute the retained analytes, including **PFO2HxA**, from the cartridge using a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).
- Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small, precise volume of a suitable solvent mixture (e.g., methanol/water).
- 2. Instrumental Analysis (LC-MS/MS):
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used for separation.
 - Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., ammonium acetate in water) and an organic solvent (e.g., methanol) is commonly employed.



- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in negative ion mode is used.
 - Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native PFO2HxA and its labeled internal standard are monitored.

3. Quantification:

- A calibration curve is generated using a series of standards with known concentrations of PFO2HxA.
- The concentration of **PFO2HxA** in the sample is determined by comparing the ratio of the peak area of the native analyte to that of the internal standard against the calibration curve.

Conclusion

Perfluoro(3,5-dioxahexanoic) acid (**PFO2HxA**) is a per- and polyfluoroalkyl substance of growing scientific and regulatory interest. Its distinct chemical structure influences its environmental fate and toxicological profile. The activation of the PPARα signaling pathway is a key mechanism underlying its biological effects. The analytical methods outlined in this guide, primarily SPE followed by LC-MS/MS, provide a robust framework for the accurate quantification of **PFO2HxA** in various matrices, which is essential for ongoing research into its environmental distribution, human exposure, and potential health risks. Further investigation into the specific downstream effects of **PFO2HxA**-mediated PPARα activation and its potential interactions with other cellular pathways will be crucial for a comprehensive risk assessment.

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